

# Comparative Analysis of GV1001's Synergistic Effects in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | M1001    |           |
| Cat. No.:            | B1675829 | Get Quote |

#### Introduction

While information on a specific compound designated "M1001" is not publicly available, this guide will use GV1001, a telomerase peptide vaccine, as a representative example to illustrate a comparative analysis of synergistic effects with other compounds. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the performance of combination therapies. The focus is on presenting objective, data-driven comparisons supported by experimental evidence.

GV1001 is a 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT). It is designed to induce an immune response against cancer cells, which often overexpress telomerase.[1] The therapeutic potential of GV1001 is being explored in combination with standard chemotherapy regimens to enhance anti-tumor efficacy. This guide will focus on the synergistic effects observed when GV1001 is combined with chemotherapy in the context of metastatic colorectal cancer.

# **Quantitative Data Summary**

The following table summarizes the clinical outcomes from a Phase II study evaluating the efficacy and safety of GV1001 in combination with chemotherapy as a second-line treatment for patients with metastatic colorectal cancer.[1]



| Clinical Outcome                          | GV1001 + Chemotherapy                                   | Historical Control<br>(Chemotherapy Alone - for<br>context) |
|-------------------------------------------|---------------------------------------------------------|-------------------------------------------------------------|
| Objective Response Rate (ORR)             | 34.1% (95% CI: 20.1-48.1%)                              | Varies by regimen (e.g., FOLFIRI ~15-20%)                   |
| Disease Control Rate (DCR)                | 90.9% (95% CI: 82.4-99.4%)                              | Varies by regimen                                           |
| Median Progression-Free<br>Survival (PFS) | 7.1 months (95% CI: 5.2-9.1 months)                     | Varies by regimen (e.g., FOLFIRI ~4-6 months)               |
| Median Overall Survival (OS)              | 12.8 months (95% CI: 9.9-15.8 months)                   | Varies by regimen (e.g., FOLFIRI ~10-14 months)             |
| Most Common Adverse Events (All Grades)   | Neutropenia (48.2%), Nausea (26.8%), Neuropathy (25.0%) | Consistent with chemotherapy side effects                   |

# **Experimental Protocols**

Phase II Clinical Trial of GV1001 and Chemotherapy in Metastatic Colorectal Cancer

This section details the methodology for the key clinical trial cited.

### 1. Study Design:

- A single-arm, open-label, multicenter Phase II clinical trial.
- Primary Objective: To evaluate the objective response rate (ORR) of GV1001 in combination with standard second-line chemotherapy.
- Secondary Objectives: To assess disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.

### 2. Patient Population:

- Patients with histologically confirmed metastatic colorectal cancer.
- Patients who have shown disease progression after first-line chemotherapy.



- ECOG performance status of 0-2.
- Adequate organ function (hematologic, renal, and hepatic).
- 3. Treatment Regimen:
- GV1001 Administration:
  - Intradermal injections of GV1001.
  - Induction phase: Three injections per week for the first two weeks.
  - Maintenance phase: One injection every four weeks.
- · Chemotherapy:
  - Standard second-line chemotherapy regimens for metastatic colorectal cancer (e.g., FOLFIRI or FOLFOX).
  - Administered according to standard protocols.
- 4. Efficacy and Safety Evaluation:
- Tumor Response: Assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).
- Adverse Events: Monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Survival: Progression-free survival and overall survival were monitored throughout the study.

### **Visualizations**

Signaling Pathway of GV1001-Induced Anti-Tumor Immunity





### Click to download full resolution via product page

Caption: GV1001 peptide is processed by APCs and presented to T-cells, leading to CTL-mediated tumor cell killing.

Experimental Workflow for Combination Therapy Trial





Click to download full resolution via product page

Caption: Workflow of the Phase II clinical trial for GV1001 and chemotherapy combination.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A phase II study of chemotherapy in combination with telomerase peptide vaccine (GV1001) as second-line treatment in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of GV1001's Synergistic Effects in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675829#m1001-s-synergistic-effects-with-other-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com